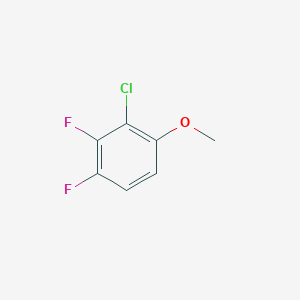

2-Chloro-3,4-difluoroanisole

Beschreibung

2-Chloro-3,4-difluoroanisole (CAS: 884-35-5) is a halogenated aromatic ether with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol. Structurally, it consists of a methoxy group (-OCH₃) attached to a benzene ring substituted with chlorine at the 2-position and fluorine atoms at the 3- and 4-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its fluorinated and chlorinated substituents confer unique electronic and steric properties, influencing its reactivity and stability in synthetic pathways .

Eigenschaften

IUPAC Name |

3-chloro-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFCPKFFPQKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-difluoroanisole typically involves the halogenation of anisole derivatives. One common method is the direct chlorination and fluorination of anisole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3,4-difluoroanisole undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation and reduction can produce corresponding alcohols, ketones, or other derivatives .

Wissenschaftliche Forschungsanwendungen

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of the compound "2-Chloro-3,4-difluoroanisole" with comprehensive data tables and well-documented case studies cannot be composed. However, the information that can be gathered from the search results can be used to provide a basic overview.

About the Compound

- Related Compounds 3-Chloro-2,4-difluoroaniline is related to this compound .

- Other names One search result refers to this compound .

Potential Applications

- Building block for pharmaceuticals: 3,4-Difluoroaniline, a compound structurally related to this compound, is useful as a starting material for the preparation of quinolone antibacterials .

- Use in heterocyclic compounds: Compounds incorporating quinoline ring systems have exhibited various biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

Safety and Genotoxicity

- Mutagenicity: One study investigated the in vitro and in vivo genotoxicity of aniline derivatives. 4-Chloro-2-methylaniline (4C2MA) and 2-chloro-4-methylaniline (2C4MA) were found to be mutagenic in bacterial reverse mutation tests, increasing the number of revertant colonies in strains TA98 and TA100 with S9 mix . 2C4,5DFA did not increase the number of revertant colonies in either strain without S9 mix .

- Inhibition of Bacterial Growth: 4TFMA and 2C4,5DFA inhibited bacterial growth .

Wirkmechanismus

The mechanism of action of 2-chloro-3,4-difluoroanisole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-chloro-3,4-difluoroanisole, a comparative analysis with two structural analogs is provided: 2-chloro-3,5-difluoroanisole (CAS: 18627-23-1) and 2-bromo-3,4-difluoroanisole (CAS: 935285-66-8).

Table 1: Comparative Data for Structural Analogs

Key Comparisons:

The latter’s symmetrical substitution may enhance crystalline packing, as evidenced by its higher melting point (55–58°C) .

Halogen Substitution (Cl vs. Br) :

- Replacing chlorine with bromine in 2-bromo-3,4-difluoroanisole increases molecular weight by 44.45 g/mol due to bromine’s larger atomic mass. Bromine’s lower electronegativity and stronger C-Br bond (compared to C-Cl) may alter reaction kinetics, favoring nucleophilic substitution or Suzuki coupling in synthetic applications .

Electronic and Steric Profiles :

- Fluorine’s strong electron-withdrawing effect in all three compounds enhances the electrophilicity of the aromatic ring. However, the 3,4-difluoro arrangement in the primary compound may induce greater electronic anisotropy, affecting regioselectivity in cross-coupling reactions relative to its analogs.

Research Findings

Substituent Position and Reactivity:

- Studies on halogenated anisoles suggest that 3,5-difluoro derivatives exhibit higher thermal stability due to symmetrical fluorine placement, as reflected in their higher melting points . This symmetry may also reduce steric hindrance in catalytic reactions.

- 3,4-Difluoro isomers, by contrast, are often preferred in asymmetric synthesis where controlled steric effects are critical, such as in chiral ligand design .

Data Limitations:

- Physical property data (e.g., melting/boiling points) for this compound remain unreported in publicly available literature, necessitating experimental characterization for precise comparisons.

Biologische Aktivität

2-Chloro-3,4-difluoroanisole , with the IUPAC name 2-chloro-3,4-difluoro-1-methoxybenzene, is an organic compound characterized by its molecular formula and a molecular weight of approximately 178.57 g/mol. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules, making it a subject of research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biological pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various substrates. This can modulate biological pathways, potentially leading to the inhibition or activation of specific enzymes.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications. Preliminary studies suggest that it could serve as a building block for drug development, particularly in the synthesis of pharmaceuticals targeting various diseases. The compound's unique structure allows it to participate in nucleophilic aromatic substitution reactions, which are crucial for creating more complex organic molecules.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of various fluorinated anisoles, including this compound. Results indicated that compounds with halogen substitutions exhibited enhanced antifungal activity against certain strains of fungi, such as Aspergillus niger and Candida albicans.

- The effectiveness was measured by determining the minimum inhibitory concentrations (MICs), revealing that halogenated derivatives often had lower MICs compared to their non-halogenated counterparts .

- Cytotoxicity Studies :

- Enzyme Inhibition :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic |

| 2,4-Difluoroanisole | Structure | Moderate antifungal activity |

| 3-Chloro-4-fluoroanisole | Structure | Limited cytotoxicity |

This table highlights how variations in halogen positioning affect biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.